N-(2-chlorobenzyl)piperidine-4-carboxamide structure elucidation
N-(2-chlorobenzyl)piperidine-4-carboxamide structure elucidation
An In-depth Technical Guide to the Structural Elucidation of N-(2-chlorobenzyl)piperidine-4-carboxamide
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of N-(2-chlorobenzyl)piperidine-4-carboxamide, a molecule of interest within medicinal chemistry and drug development scaffolds.[1][2][3] Moving beyond a simple recitation of methods, this document details the causality behind the selection of each analytical technique, presenting a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Detailed, field-tested protocols are provided for each method, grounded in authoritative principles to ensure scientific integrity. The guide is intended for researchers, chemists, and drug development professionals requiring a robust methodology for the definitive characterization of novel small molecules.
Introduction: The Imperative for Unambiguous Characterization
The piperidine moiety is a foundational scaffold in pharmacology, present in numerous approved drugs and natural alkaloids.[1][4] Its N-substituted derivatives, such as N-(2-chlorobenzyl)piperidine-4-carboxamide, represent a versatile class of compounds with potential applications as inhibitors or modulators of various biological targets.[2][3][5] Before any meaningful biological or toxicological assessment can be undertaken, the absolute and correct three-dimensional structure of the molecule must be confirmed. Errors in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results.
Foundational Analysis: Molecular Formula and Weight
The initial step in any structural elucidation is the confirmation of the molecule's elemental composition and molecular weight. This data provides the fundamental constraints for all subsequent spectroscopic analysis.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₇ClN₂O | Derived from the putative structure. |
| Average Molecular Weight | 266.74 g/mol | Sum of the average atomic weights of all atoms. |
| Monoisotopic Mass | 266.10294 Da | Sum of the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value targeted in High-Resolution Mass Spectrometry. |
Mass Spectrometry: Confirming Mass and Connectivity
Expertise & Experience (The "Why"): Mass spectrometry (MS) is the cornerstone of molecular weight determination. For N-(2-chlorobenzyl)piperidine-4-carboxamide, its utility is twofold. First, high-resolution mass spectrometry (HRMS) will confirm the elemental formula with high precision. Second, tandem mass spectrometry (MS/MS) will be used to fragment the molecule, providing crucial evidence of its constituent parts—the chlorobenzyl group, the piperidine ring, and the amide linker—and how they are connected. The presence of a chlorine atom provides a unique isotopic signature that serves as an immediate internal validation of the structure.[6][7][8][9]
Experimental Protocol: HRMS (ESI-QToF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The formic acid aids in protonation.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atom in the piperidine ring is readily protonated to form the [M+H]⁺ ion.
-
Mass Analyzer: Quadrupole Time-of-Flight (QToF) or Orbitrap for high resolution (<5 ppm mass accuracy).
-
Data Acquisition: Acquire the full scan spectrum from m/z 50 to 500.
-
Validation:
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at the calculated m/z of 267.11077 .
-
Crucially, observe the A+2 isotopic peak at m/z 269.10782 . The relative intensity of the m/z 267 and m/z 269 peaks must be approximately 3:1 , which is the characteristic isotopic signature for a molecule containing one chlorine atom.[7][8][10] This ratio is a non-negotiable validation point.
-
Experimental Protocol: Tandem MS/MS for Fragmentation Analysis
-
Method: Perform a product ion scan by selecting the [M+H]⁺ precursor ion (m/z 267.1) in the quadrupole.
-
Fragmentation: Induce fragmentation using Collision-Induced Dissociation (CID) with argon gas, ramping the collision energy (e.g., 10-40 eV).
-
Analysis: Analyze the resulting fragment ions to piece together the molecular structure.
Predicted Data & Visualization
Table 2: Predicted HRMS and Key MS/MS Fragments
| m/z (Predicted) | Ion | Description |
|---|---|---|
| 267.1108 | [M+H]⁺ | Protonated parent molecule with ³⁵Cl |
| 269.1078 | [M+2+H]⁺ | Protonated parent molecule with ³⁷Cl (Ratio ~3:1) |
| 141.0364 | [C₇H₇³⁵Cl]⁺ | Fragment corresponding to the 2-chlorotropylium ion. |
| 125.0238 | [C₇H₆³⁵ClN]⁺ | Fragment corresponding to the 2-chlorobenzyl cation. |
| 127.0970 | [C₆H₁₁N₂O]⁺ | Fragment from cleavage of the benzyl-nitrogen bond. |
Caption: Predicted MS/MS fragmentation of N-(2-chlorobenzyl)piperidine-4-carboxamide.
Infrared Spectroscopy: Functional Group Identification
Expertise & Experience (The "Why"): Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that acts as a "functional group fingerprint." It will quickly confirm the presence of the critical amide linkage (N-H and C=O bonds) and distinguish between the aromatic (benzyl) and aliphatic (piperidine) C-H bonds.[11][12]
Experimental Protocol: ATR-FTIR
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Predicted Data
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H.[13][14] |
| 3000-3100 | C-H Stretch | Aromatic C-H | Indicates the 2-chlorobenzyl group. |
| 2850-2950 | C-H Stretch | Aliphatic C-H | Indicates the piperidine ring. |
| ~1645 | C=O Stretch | Amide I Band | Strong, characteristic peak confirming the amide carbonyl.[11][13] |
| ~1550 | N-H Bend | Amide II Band | Confirms the secondary amide structure.[13][15] |
| ~750 | C-Cl Stretch | Aryl Chloride | Indicates the presence of the chlorine substituent. |
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience (The "Why"): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[16][17] While MS and IR confirm the pieces and functional groups, NMR shows precisely how they are assembled. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous map of the entire carbon-hydrogen framework.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[18]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment, number, and neighboring protons for each unique proton.
-
¹³C NMR: Shows the number of unique carbon environments. A DEPT-135 experiment will be run concurrently to differentiate CH₃/CH groups (positive phase) from CH₂ groups (negative phase).
-
COSY (¹H-¹H): Reveals proton-proton coupling networks, essential for mapping out the adjacent protons within the piperidine ring and the aromatic system.
-
HSQC (¹H-¹³C): Directly correlates each proton with the carbon atom to which it is attached.
-
HMBC (¹H-¹³C): The key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds, providing the long-range connectivity information needed to link the benzyl group to the amide nitrogen and the piperidine ring to the carbonyl carbon.
-
Predicted NMR Data
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations |
|---|---|---|---|---|---|---|
| Amide | NH | - | ~6.5-7.5 | broad s | 1H | C=O, Benzyl CH₂ |
| Amide | C=O | ~175 | - | - | - | - |
| Benzyl | C1' (C-Cl) | ~134 | - | - | - | - |
| Benzyl | C2' (C-CH₂) | ~135 | - | - | - | - |
| Benzyl | C3'-C6' | ~127-130 | 7.2-7.4 | m | 4H | Benzyl CH₂ |
| Benzyl | CH₂ | ~43 | ~4.5 | d | 2H | C=O, C1', C2' |
| Piperidine | C4 (CH) | ~42 | ~2.4 | m | 1H | C=O, C3/5, C2/6 |
| Piperidine | C2/6 (ax, eq) | ~44 | 2.8-3.2 | m | 4H | C4, C3/5 |
| Piperidine | C3/5 (ax, eq) | ~29 | 1.8-2.0 | m | 4H | C4, C2/6 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Caption: Key HMBC correlations confirming the molecular assembly.
X-Ray Crystallography: The Ultimate Structural Proof
Expertise & Experience (The "Why"): While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[19][20][21] If a diffraction-quality crystal can be obtained, this technique will generate a 3D model of the molecule, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and solid-state conformation (e.g., the chair conformation of the piperidine ring).[1][21]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water or ethyl acetate/hexane is a common starting point.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final electron density map and atomic coordinates.
-
Validation: The resulting 3D structure should perfectly match the connectivity determined by NMR and the formula confirmed by HRMS.
Integrated Workflow and Conclusion
The structural elucidation of N-(2-chlorobenzyl)piperidine-4-carboxamide is not a linear process but an integrated workflow where each piece of data validates the others.
Caption: Integrated workflow for unambiguous structure elucidation.
By systematically applying this multi-technique, orthogonal approach, researchers can achieve an exceptionally high degree of confidence in the structural assignment of N-(2-chlorobenzyl)piperidine-4-carboxamide. This rigorous characterization is the essential foundation upon which all further chemical and biological investigations must be built.
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